(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15773763
InChI: InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3
SMILES:
Molecular Formula: C8H9BrFNO
Molecular Weight: 234.07 g/mol

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

CAS No.:

Cat. No.: VC15773763

Molecular Formula: C8H9BrFNO

Molecular Weight: 234.07 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine -

Specification

Molecular Formula C8H9BrFNO
Molecular Weight 234.07 g/mol
IUPAC Name (4-bromo-2-fluoro-6-methoxyphenyl)methanamine
Standard InChI InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3
Standard InChI Key MFHAKSBRTHTNMO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)Br)F)CN

Introduction

Chemical Characteristics and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, (4-bromo-2-fluoro-6-methoxyphenyl)methanamine, reflects its substitution pattern:

  • Bromine at position 4

  • Fluorine at position 2

  • Methoxy at position 6

  • Methanamine group attached to the benzene ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₉BrFNO
Molecular Weight234.07 g/mol
Canonical SMILESCOC1=C(C(=CC(=C1)Br)F)CN
InChI KeyMFHAKSBRTHTNMO-UHFFFAOYSA-N
PubChem CID131548073

The electron-withdrawing effects of bromine and fluorine contrast with the electron-donating methoxy group, creating a polarized aromatic system that influences reactivity in cross-coupling reactions and hydrogen-bonding interactions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.65 (d, J=8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂).

  • ¹³C NMR: δ 162.1 (C-OCH₃), 156.8 (C-F), 134.2 (C-Br), 112.4–120.3 (aromatic carbons), 45.9 (CH₂NH₂) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F).

Synthesis and Scalability

Industrial Routes

The synthesis typically involves:

  • Regioselective bromination of 2-fluoro-6-methoxyaniline using N-bromosuccinimide (NBS) in acetic acid.

  • Mannich reaction or reductive amination to introduce the methanamine group .

A scalable protocol from VulcanChem (2024) employs a one-pot lithiation strategy:

  • Lithiation of 1-bromo-2-fluoro-4-methoxybenzene at −78°C using LDA.

  • Quenching with ethyl bromoacetate to form the acetylated intermediate.

  • BBr₃-mediated demethylation and cyclization to yield the benzofuran precursor, followed by amination .

Table 2: Synthetic Yield Optimization

StepConditionsYield (%)
BrominationNBS, CH₃COOH, 0°C85
Reductive AminationNaBH₃CN, MeOH, RT78
Final PurificationCrystallization (EtOAc/hexane)95

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine at position 4 is susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl derivatives. For example:
Ar-Br+PhB(OH)2Pd(PPh3)4,Na2CO3Ar-Ph\text{Ar-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ph}
This reactivity is critical for modifying the aromatic core in drug discovery .

Amine Functionalization

The primary amine undergoes:

  • Acylation with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Schiff base formation with aldehydes, useful in coordination chemistry .

Applications in Scientific Research

Pharmaceutical Intermediate

Used in the synthesis of BMS-929075, a clinical-stage HCV inhibitor .

Material Science

  • Building block for liquid crystals due to its rigid, polarizable structure.

  • Ligand in metal-organic frameworks (MOFs) for gas storage .

Comparison with Structural Analogues

(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine

  • Structural Difference: Bromine at position 2 vs. 4.

  • Impact: Reduced enzymatic inhibition (IC₅₀ = 5.2 µM) due to altered halogen bonding .

Table 3: Comparative Biological Data

CompoundIC₅₀ (µM)LogP
(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine0.82.1
(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine5.22.3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator